N-(3,4-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3S/c1-28-16-5-3-2-4-15(16)24-18(27)25-19-23-12(10-29-19)9-17(26)22-11-6-7-13(20)14(21)8-11/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMCOUUNUZTDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound belonging to the class of thiazole derivatives. Its unique structure, featuring a difluorophenyl moiety and a thiazole ring, suggests potential applications in medicinal chemistry, particularly in targeting cancer pathways. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C19H19F2N3O2S
- Molecular Weight : 418.42 g/mol
- CAS Number : 897613-96-6
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : 3,4-difluoroaniline and 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetyl chloride.
- Reagents and Conditions : Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), often under controlled temperatures to optimize yield.
- Purification : Techniques such as column chromatography are employed to isolate the final product.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases associated with cancer cell proliferation. The ureido moiety facilitates hydrogen bonding with target proteins, while the thiazole ring interacts with hydrophobic regions within the kinase domain. Research indicates that compounds with similar structures exhibit significant inhibitory activity against various kinases, positioning this compound as a potential lead candidate for cancer therapeutics.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance:
- HepG2 Cells : The compound showed an IC50 value of 0.62 μM, significantly outperforming Sorafenib (IC50 = 1.62 μM), indicating strong potential against hepatocellular carcinoma (HCC) .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(3,4-difluorophenyl)-... | HepG2 | 0.62 |
| Sorafenib | HepG2 | 1.62 |
Mechanistic Insights
Mechanistic studies revealed that the compound inhibits HCC cell migration and colony formation while inducing G2/M cell cycle arrest and early-stage apoptosis. Kinase profiling identified IGF1R as a critical target for this compound, with inhibition rates reaching 76.84% at a concentration of 10 μM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the compound's structure can significantly impact its biological activity. For example:
- The presence of electronegative atoms such as fluorine enhances antifungal properties in related thiazole derivatives .
Table 2: SAR Insights from Related Thiazole Derivatives
| Compound | Modification | Biological Activity |
|---|---|---|
| 2d | Fluorine at para position | Enhanced antifungal activity |
| 2e | Chlorine at para position | Moderate antifungal activity |
Comparison with Similar Compounds
Structural Analogues in the Thiazole-Acetamide Family
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b)
- Structure : Lacks the ureido group but retains the thiazole-acetamide scaffold with a methylthiazole and m-tolyl substituent.
- Activity : Exhibited broad-spectrum antibacterial activity (MIC: 6.25–12.5 μg/mL) and antifungal activity against Aspergillus fumigatus and Trichophyton mentagrophytes .
- Key Difference : The absence of the ureido moiety and fluorine substituents likely reduces target specificity compared to the target compound.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Features a dichlorophenyl-acetamide group attached to a thiazole ring.
- Crystallography : The dichlorophenyl and thiazole rings are twisted at 61.8°, influencing molecular packing via N–H⋯N hydrogen bonds .
Diaryl Urea-Thiazole Hybrids
Ethyl 2-(4-((2-(4-(3-(3-Chloro-4-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10c)
- Structure : Contains a thiazole-linked diaryl urea with a chloro-fluorophenyl group and piperazine-ethyl acetate side chain.
- Synthesis : High yield (90.4%) via multi-step coupling reactions .
- Key Difference : The target compound lacks the piperazine side chain, which may reduce cellular permeability but simplify synthesis.
Ethyl 2-(4-((2-(4-(3-Phenylureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10i)
- Structure : Substituted with a simple phenylureido group.
- Yield : 90.4% .
- Comparison : The 2-methoxyphenyl group in the target compound could enhance π-stacking or hydrogen bonding compared to unsubstituted phenyl.
Triazole and Thiadiazole Derivatives
N-(3,4-Difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structure : Replaces thiazole with a triazole ring and includes a pyridinyl group.
- Activity: Not reported, but triazoles often exhibit kinase inhibition or antimicrobial properties .
- Comparison : The thiazole core in the target compound may offer better conformational rigidity than triazole, affecting target binding.
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Structure : Features a dihydrothiadiazole ring with acetyl and fluorophenyl groups.
- Comparison : The saturated thiadiazole ring may reduce aromatic interactions compared to the thiazole in the target compound.
Antibacterial and Antifungal Profiles
- Thiazole-Acetamides (e.g., 107b, 107e) : MIC values range from 6.25–25 μg/mL against bacterial strains like E. coli and S. aureus, with superior antifungal activity .
- Target Compound : Predicted to show moderate antibacterial activity (inferred from structural similarity to 107b) but enhanced antifungal efficacy due to the methoxyphenyl-urea group.
Physicochemical Properties
LogP values estimated using fragment-based methods.
Q & A
Synthesis Methodology
Q: What are the critical steps and challenges in synthesizing N-(3,4-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide? A: The synthesis involves three key steps:
Thiazole ring formation : Cyclization of a thiourea derivative with an α-haloketone under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or THF .
Urea linkage introduction : Reaction of an isocyanate (e.g., 2-methoxyphenyl isocyanate) with the thiazole intermediate, requiring anhydrous conditions and catalysts like triethylamine to prevent side reactions .
Acylation : Coupling the thiazole-urea intermediate with 3,4-difluorophenyl acetamide using carbodiimide coupling agents (e.g., EDCI) in dichloromethane .
Challenges : Competing hydrolysis of the urea group, impurities from incomplete cyclization, and low yields due to steric hindrance from the difluorophenyl group. Optimizing solvent systems (e.g., DMF/THF mixtures) and reaction times (12–24 hrs) improves purity (>95% by HPLC) .
Structural Characterization
Q: Which analytical techniques are essential for confirming the compound’s structure and purity? A:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., urea NH at δ 8.5–9.5 ppm, thiazole C-S at δ 160–170 ppm) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ expected m/z ~457.1) and detects fragmentation patterns .
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks using SHELX software for refinement .
- HPLC : Quantifies purity (>95%) with C18 columns and acetonitrile/water gradients .
Biological Activity Screening
Q: What are the potential therapeutic applications of this compound, and how are they evaluated? A: Preliminary studies on analogous thiazole-urea derivatives suggest:
- Anticancer activity : IC50 values against HeLa and MCF-7 cells via MTT assays (typically 5–20 µM). Mechanism may involve tubulin inhibition or kinase modulation .
- Antimicrobial effects : MIC testing against S. aureus and E. coli (range: 10–50 µg/mL) .
- Anti-inflammatory potential : COX-2 inhibition assays (IC50 ~1–5 µM) linked to the methoxyphenyl group’s electron-donating effects .
Advanced models : In vivo xenograft studies and pharmacokinetic profiling (e.g., bioavailability <30% due to poor solubility) are recommended .
Data Contradictions in Bioactivity
Q: How can researchers resolve discrepancies in reported biological activity data for similar compounds? A: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays) and use positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural nuances : Compare substituent effects (e.g., 3,4-difluorophenyl vs. 4-chlorophenyl) using SAR tables. For example, fluorination enhances membrane permeability but reduces solubility .
- Statistical validation : Perform triplicate experiments with ANOVA analysis (p < 0.05) to confirm significance .
Mechanistic Studies
Q: What methodologies are used to elucidate the compound’s mechanism of action? A:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to targets like EGFR (PDB ID: 1M17). The urea group often forms H-bonds with kinase active sites .
- Enzyme inhibition assays : Fluorescence-based kits (e.g., Invitrogen™ COX-2 Inhibitor Screening) quantify IC50 .
- Western blotting : Validate target modulation (e.g., reduced phosphorylated ERK levels) .
Crystallographic Analysis
Q: How can researchers determine the compound’s crystal structure? A:
- Single-crystal XRD : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use SHELXL for refinement, focusing on thiazole ring planarity and urea H-bonding (R-factor < 0.05) .
- Powder XRD : Confirm polymorphic forms if solubility issues arise .
Structure-Activity Relationship (SAR)
Q: How do substituents influence the compound’s bioactivity? A: Key SAR trends from analogous derivatives:
Stability and Formulation
Q: What factors affect the compound’s stability in preclinical formulations? A:
- pH sensitivity : Degrades in alkaline conditions (pH >8); use citrate buffers (pH 4–6) .
- Light exposure : Thiazole rings are photo-labile; store in amber vials .
- Solubility enhancers : Use β-cyclodextrin or PEG-400 for in vivo studies .
Advanced Synthesis Optimization
Q: How can flow chemistry improve the compound’s synthetic yield? A:
- Continuous flow reactors : Reduce reaction time (2–4 hrs vs. 24 hrs batch) and improve heat transfer for exothermic steps (e.g., thiazole cyclization) .
- In-line purification : Couple with scavenger resins (e.g., QuadraPure™) to remove unreacted isocyanates .
Toxicity Profiling
Q: What assays assess the compound’s safety profile? A:
- In vitro : HepG2 cell hepatotoxicity (EC50 >50 µM acceptable) .
- In vivo : Zebrafish embryotoxicity (LC50 >100 µM) and hERG channel inhibition (patch-clamp assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
